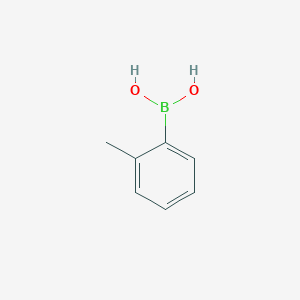

2-Methylphenylboronsäure

Übersicht

Beschreibung

2-Methylphenylboronic acid (2-MPBA) is an organoboronic acid that is widely used in organic synthesis, particularly for the preparation of polymers, polysaccharides, and other polymeric materials. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. 2-MPBA is a versatile reagent that can be used in a variety of reactions, including Diels-Alder, Wittig, and Stille reactions. It is also used in the preparation of polymers, polysaccharides, and other polymeric materials.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Methylphenylboronsäure ist eine wertvolle Verbindung in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die die Bildung komplexer organischer Moleküle ermöglichen. Die Boronsäureeinheit von this compound reagiert unter Palladiumkatalyse mit verschiedenen Halogeniden oder Pseudohalogeniden, wodurch die Synthese von Biarylen ermöglicht wird, die Kernstrukturen in vielen Pharmazeutika und organischen Materialien sind.

Arzneimittelforschung

In der Arzneimittelforschung dient this compound als vielseitiger Baustein für die Entwicklung neuer Pharmazeutika . Ihre Fähigkeit, unter physiologischen Bedingungen stabile kovalente Bindungen mit Zuckern und anderen Diolen zu bilden, macht sie zu einem Kandidaten für die Gestaltung von Boronsäure enthaltenden Medikamenten, die zur Enzyminhibition oder als Proteasominhibitoren in der Krebstherapie eingesetzt werden können.

Materialwissenschaft

Die Verbindung findet Anwendung in der Materialwissenschaft, wo sie zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet wird. So kann sie beispielsweise verwendet werden, um selbstorganisierende Monoschichten auf Goldoberflächen zu erzeugen, die für Sensoranwendungen weiter funktionalisiert werden können oder um die Biokompatibilität des Materials zu verbessern.

Analytische Chemie

In der analytischen Chemie wird this compound bei der Entwicklung von Sensoren für den Nachweis von Diolen und Anionen verwendet. Die Boronsäuregruppe bildet reversible kovalente Komplexe mit Diolen, wodurch der selektive Nachweis von Zuckern ermöglicht wird, was für das Diabetesmanagement von entscheidender Bedeutung ist.

Katalyse

This compound wirkt als Ligand in der Katalyse, insbesondere in der asymmetrischen Synthese . Sie kann Chiralität in der Synthese von optisch aktiven Verbindungen induzieren, was für die Herstellung enantiomerenreiner Substanzen wichtig ist, die in verschiedenen Pharmazeutika verwendet werden.

Polymerchemie

Diese Verbindung ist auch in der Polymerchemie für die Synthese von Bor enthaltenden Polymeren von Bedeutung . Diese Polymere haben einzigartige Eigenschaften wie Flammschutzmittel, antimykotische und antibakterielle Aktivität, wodurch sie für eine Vielzahl von Anwendungen geeignet sind, von Textilien bis hin zu Beschichtungen.

Umweltwissenschaften

In den Umweltwissenschaften kann this compound verwendet werden, um Materialien zu erzeugen, die Schadstoffe einfangen und nachweisen. Ihre Affinität zu bestimmten organischen Molekülen kann genutzt werden, um sie aus Wasser oder Luft zu entfernen und so zur Schadstoffkontrolle und zu Umweltreinigungsbemühungen beizutragen.

Biokonjugation

Schließlich wird this compound in Biokonjugationstechniken verwendet. Sie kann verwendet werden, um Biomoleküle an verschiedene Oberflächen oder andere Moleküle zu binden, ohne ihre biologische Aktivität zu beeinträchtigen. Dies ist besonders nützlich bei der Entwicklung von Wirkstofftransportsystemen und diagnostischen Werkzeugen.

Safety and Hazards

2-Methylphenylboronic Acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is recommended to get medical advice or attention . If it comes into contact with the skin, wash with plenty of soap and water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .

Wirkmechanismus

Target of Action

The primary target of 2-Methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 2-Methylphenylboronic acid involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Methylphenylboronic acid is the Suzuki–Miyaura coupling reaction. This reaction is a key step in many synthetic procedures, allowing for the formation of carbon-carbon bonds under mild conditions . The boron moiety in 2-Methylphenylboronic acid can be converted into a broad range of functional groups , enabling its use in a variety of chemical transformations.

Pharmacokinetics

It is known that boronic esters, such as 2-methylphenylboronic acid, are generally stable and easy to purify . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of 2-Methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making 2-Methylphenylboronic acid a valuable tool in organic synthesis .

Action Environment

The action of 2-Methylphenylboronic acid can be influenced by environmental factors. For example, the Suzuki–Miyaura coupling reaction is sensitive to the reaction conditions, including the presence of a transition metal catalyst and the pH of the reaction medium . Additionally, while boronic esters are generally stable, they can undergo protodeboronation under certain conditions . Therefore, the action, efficacy, and stability of 2-Methylphenylboronic acid can be influenced by the specific conditions under which it is used.

Biochemische Analyse

Biochemical Properties

2-Methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond-forming reaction that is widely used in organic synthesis . The 2-Methylphenylboronic acid interacts with various enzymes and proteins during this process .

Molecular Mechanism

The molecular mechanism of 2-Methylphenylboronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, 2-Methylphenylboronic acid participates in a transmetalation process, where it is transferred from boron to palladium . This process is crucial for the formation of new carbon–carbon bonds .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Methylphenylboronic acid in laboratory settings are largely related to its stability. It is known for its relatively stable nature, which contributes to its wide use in various biochemical reactions

Metabolic Pathways

2-Methylphenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, a key metabolic pathway in organic synthesis . Detailed information on other metabolic pathways that 2-Methylphenylboronic acid is involved in, including any enzymes or cofactors it interacts with, is currently limited.

Eigenschaften

IUPAC Name |

(2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJVYHOPHZMZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369820 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16419-60-6 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

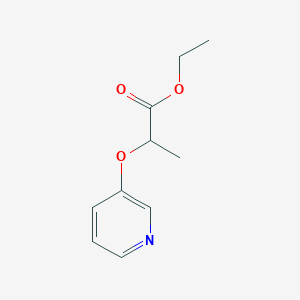

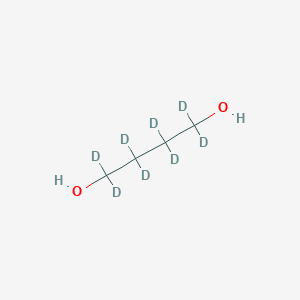

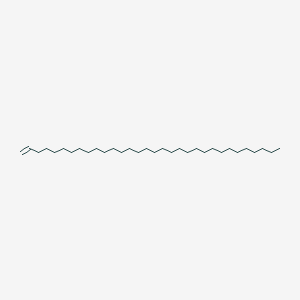

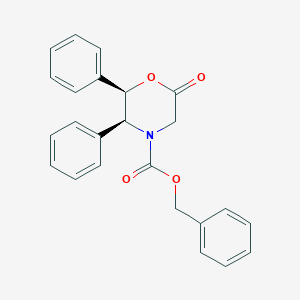

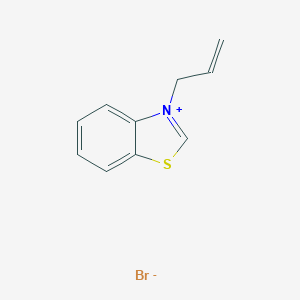

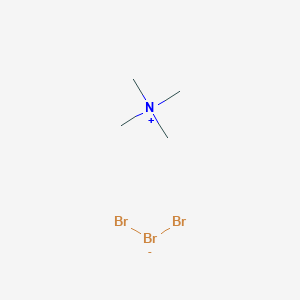

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.